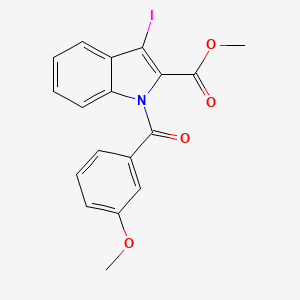

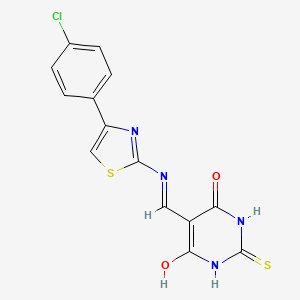

methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole group, which is a prevalent moiety in many natural products and drugs . The compound also includes a methoxybenzoyl group and an iodine atom, which can significantly influence its chemical properties and reactivity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives are generally synthesized using various methods that have been developed over the years . For instance, one common method involves starting from 2-methyl-3-nitroaniline and using sodium nitrite (NaNO2) and potassium iodide (KI) to afford the 1-iodo-2-methyl-3-nitrobenzene .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- Synthesis of Derivatives : Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate can be used as a starting material for synthesizing various derivatives. For instance, the reaction with selenium dioxide in specific conditions can produce 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives, showcasing its versatility in creating heterocyclic compounds (Velikorodov et al., 2016).

Chemical Transformations

- Heck Reaction in Synthesis : The compound plays a role in the Heck reaction, a palladium-catalyzed process used to couple aryl halides with alkenes. This reaction path is significant in organic chemistry for the synthesis of complex molecules, including pharmaceuticals and natural products (Ture et al., 2011).

Structural Analysis

- Crystal Structure Analysis : Analyzing the crystal structure of analogs of this compound, such as 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, provides insights into bond distances, angles, and steric strains. This information is crucial for understanding the physical and chemical properties of these compounds, which can guide their use in various applications (Loll et al., 1996).

Propiedades

IUPAC Name |

methyl 3-iodo-1-(3-methoxybenzoyl)indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14INO4/c1-23-12-7-5-6-11(10-12)17(21)20-14-9-4-3-8-13(14)15(19)16(20)18(22)24-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAHXPVJKYBXKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2401604.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)

![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)

![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)

![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)

![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)